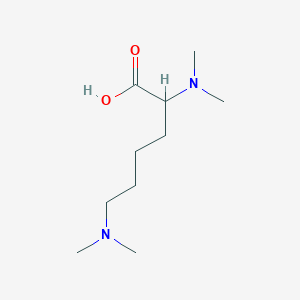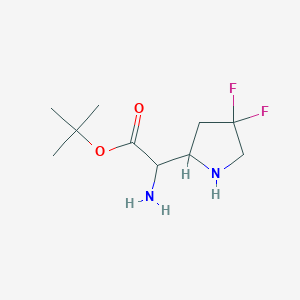
2,6-Bis(dimethylamino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(dimethylamino)hexanoic acid is a chiral compound belonging to the class of tertiary aminesThis compound has gained significant attention due to its unique chemical structure and biological activity.
Méthodes De Préparation
The synthesis of 2,6-Bis(dimethylamino)hexanoic acid involves several steps. One common method includes the reductive methylation of lysine derivatives. The reaction conditions typically involve the use of formaldehyde and a reducing agent such as sodium cyanoborohydride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2,6-Bis(dimethylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups. Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation. .
Applications De Recherche Scientifique
2,6-Bis(dimethylamino)hexanoic acid is widely used in scientific research due to its diverse applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in peptide derivatization for mass spectrometry-based proteomics, aiding in the identification and quantification of proteins.
Industry: The compound is used in polymer synthesis and catalysis, contributing to the development of new materials and industrial processes.
Mécanisme D'action
The mechanism by which 2,6-Bis(dimethylamino)hexanoic acid exerts its effects involves its interaction with molecular targets and pathways. The dimethylamino groups play a crucial role in its reactivity, participating in various chemical transformations. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
2,6-Bis(dimethylamino)hexanoic acid can be compared with other similar compounds, such as:
- 2-(dimethylamino)-acetic acid
- 3-(dimethylamino)-propanoic acid
- 4-(dimethylamino)-butanoic acid
- 5-(dimethylamino)-pentanoic acid These compounds share the dimethylamino functional group but differ in the length of the carbon chain. The unique aspect of this compound is its specific chain length, which influences its chemical properties and reactivity .
Propriétés
Formule moléculaire |
C10H22N2O2 |
|---|---|
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
2,6-bis(dimethylamino)hexanoic acid |
InChI |
InChI=1S/C10H22N2O2/c1-11(2)8-6-5-7-9(10(13)14)12(3)4/h9H,5-8H2,1-4H3,(H,13,14) |
Clé InChI |
HNWHSCYWLXEVJP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCC(C(=O)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B14794264.png)
![tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B14794278.png)
![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid](/img/structure/B14794282.png)


![(2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester](/img/structure/B14794304.png)

